molecular formula C9H6F3NO B1304891 4-Methoxy-2-(trifluoromethyl)benzonitrile CAS No. 875664-48-5

4-Methoxy-2-(trifluoromethyl)benzonitrile

Cat. No.: B1304891
CAS No.: 875664-48-5
M. Wt: 201.14 g/mol
InChI Key: FNPSTMJRNVUTJV-UHFFFAOYSA-N
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Description

4-Methoxy-2-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C9H6F3NO and a molecular weight of 201.15 g/mol . It is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to a benzene ring, along with a nitrile group (-CN). This compound is often used in various chemical research and industrial applications due to its unique chemical properties.

Mechanism of Action

Pharmacokinetics

The compound’s molecular weight (20115 g/mol ) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Methoxy-2-(trifluoromethyl)benzonitrile. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(trifluoromethyl)benzonitrile typically involves the following steps:

    Starting Material: The synthesis begins with a suitable aromatic compound, such as 4-methoxybenzonitrile.

    Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as copper or palladium, and under controlled temperature and pressure conditions to ensure the selective introduction of the trifluoromethyl group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors to optimize yield and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The methoxy and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.

    Electrophilic Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can be employed.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Depending on the substituent introduced, products can vary widely.

    Reduction: The primary product is 4-methoxy-2-(trifluoromethyl)benzylamine.

    Oxidation: The primary product is 4-methoxy-2-(trifluoromethyl)benzaldehyde.

Scientific Research Applications

4-Methoxy-2-(trifluoromethyl)benzonitrile is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a potential lead compound in drug discovery and development.

    Industry: In the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzonitrile: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    2-(Trifluoromethyl)benzonitrile: Lacks the methoxy group, affecting its solubility and interaction with biological targets.

    4-Fluoro-2-(trifluoromethyl)benzonitrile: Contains a fluorine atom instead of a methoxy group, leading to different electronic and steric effects.

Uniqueness

4-Methoxy-2-(trifluoromethyl)benzonitrile is unique due to the combination of the methoxy and trifluoromethyl groups, which impart distinct chemical and physical properties. This combination makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-methoxy-2-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO/c1-14-7-3-2-6(5-13)8(4-7)9(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPSTMJRNVUTJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382472
Record name 4-methoxy-2-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875664-48-5
Record name Benzonitrile, 4-methoxy-2-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=875664-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-methoxy-2-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 875664-48-5
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